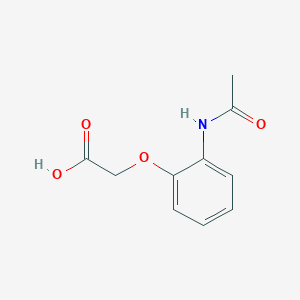

2-(2-Acetamidophenoxy)acetic acid

Description

General Context of Phenoxyacetic Acid Derivatives in Medicinal Chemistry

Phenoxyacetic acid and its derivatives represent a significant and versatile class of compounds in the realm of medicinal chemistry. jetir.org The core structure, consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, serves as a foundational template for the development of various therapeutic agents. jetir.orgwikipedia.org These derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities.

The biological activity of phenoxyacetic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov This has led to the synthesis and evaluation of a vast array of analogues with activities including, but not limited to:

Anti-inflammatory: Many phenoxyacetic acid derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). jetir.orgmdpi.com They often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.com

Antimicrobial: Researchers have explored the potential of these compounds as antibacterial and antifungal agents. jetir.orgsigmaaldrich.comnih.gov

Herbicidal: Certain chlorinated phenoxyacetic acid derivatives are well-known for their use as herbicides to control broadleaf weeds. nih.gov

Other Therapeutic Areas: The versatility of the phenoxyacetic acid scaffold has also led to investigations into its potential as anticonvulsants, antihypertensives, and even as agents for treating type 2 diabetes by targeting free fatty acid receptor 1 (FFA1). jetir.orgnih.govgoogle.com

The adaptability of the phenoxyacetic acid structure allows for fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in drug discovery and development. jetir.org

Historical Development and Early Research Significance of Related Compounds

The journey of phenoxyacetic acid derivatives in scientific research began with the synthesis of the parent compound, phenoxyacetic acid, which was first reported in 1880. wikipedia.org This was achieved through the reaction of sodium phenolate (B1203915) with sodium chloroacetate (B1199739) in hot water. wikipedia.org

Early research into this class of compounds was significantly driven by the discovery of their plant growth-regulating properties. This led to the development of some of the first selective organic herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). nih.gov The ability of these compounds to selectively target broadleaf weeds without significantly harming grasses revolutionized agriculture.

In the mid-20th century, the focus of research expanded to explore the medicinal potential of phenoxyacetic acid derivatives. This shift was fueled by the growing understanding of their biological activities, particularly their anti-inflammatory properties. This era of research laid the groundwork for the development of several clinically used drugs and highlighted the importance of this chemical class in therapeutic applications.

Current Research Landscape and Emerging Academic Interests in the Compound Class

The academic interest in phenoxyacetic acid derivatives, including 2-(2-acetamidophenoxy)acetic acid, remains robust and continues to evolve. Contemporary research is focused on several key areas:

Development of Novel Therapeutic Agents: Scientists are actively designing and synthesizing new phenoxyacetic acid derivatives with improved efficacy and safety profiles for a variety of diseases. mdpi.com This includes the development of selective COX-2 inhibitors for inflammation with reduced gastrointestinal side effects and novel agonists for receptors like FFA1 for the treatment of metabolic disorders. mdpi.comnih.gov

Anticancer Research: Some studies are investigating the potential of phenoxyacetic acid derivatives as anticancer agents. For instance, certain benzoxazole (B165842) derivatives containing an acetic acid group have shown promising cytotoxic activity against cancer cell lines. core.ac.uk

Structure-Activity Relationship (SAR) Studies: A significant portion of current research involves detailed SAR studies to understand how the molecular structure of these derivatives influences their biological activity. nih.gov This knowledge is crucial for the rational design of more potent and selective compounds.

Advanced Synthesis Methodologies: Researchers are also exploring more efficient and environmentally friendly methods for the synthesis of phenoxyacetic acid derivatives. nih.govgoogle.com

The compound this compound itself is a subject of specific investigation. For example, research has been conducted on the synthesis and activity of related compounds, such as 2-{[2-(2-oxo-1-azacycloalk-1-yl)acetamido]phenoxy}acetic acids, as inhibitors of aminopeptidase (B13392206) M. researchgate.net

The ongoing research into this compound and its analogues underscores the enduring importance of the phenoxyacetic acid scaffold in the quest for new and improved chemical entities with valuable biological activities.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-acetamidophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAVGVSUKFCXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939261 | |

| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-12-5 | |

| Record name | 2-[2-(Acetylamino)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC38179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC37054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations

Established Synthetic Pathways for 2-(2-Acetamidophenoxy)acetic Acid

The creation of this compound is typically achieved through well-documented synthetic routes that have been refined over time for optimal yield and purity.

The synthesis of this compound often involves a multi-step process. A common pathway begins with the alkylation of p-nitrophenol with ethyl bromoacetate, which is then followed by the selective reduction of the nitro group. mdpi.com This reduction can be efficiently carried out using reagents like iron powder in the presence of ammonium (B1175870) chloride. mdpi.com Another established method is the reaction of a phenol (B47542) with chloroacetic acid in a basic solution. nih.gov The process involves the deprotonation of the phenol's hydroxyl group by sodium hydroxide (B78521), forming a phenolate (B1203915) that then nucleophilically attacks the chloroacetic acid. nih.gov

The following table summarizes a typical multi-step synthesis for a related compound, ethyl-2-(4-aminophenoxy)acetate, which highlights a common strategy that can be adapted for this compound.

Table 1: Multi-step Synthesis of Ethyl-2-(4-aminophenoxy)acetate

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | p-Nitrophenol, Ethyl bromoacetate | Dry acetone (B3395972), Anhydrous K2CO3, KI (catalyst), Reflux | Ethyl p-nitrophenoxy acetate (B1210297) |

This table illustrates a common synthetic sequence for a related phenoxyacetic acid derivative. mdpi.com

The choice of reagents and reaction conditions significantly impacts the outcome of the synthesis of this compound. For the initial alkylation step, a variety of bases and solvents can be employed. While sodium hydroxide is commonly used, other bases like potassium carbonate are also effective. mdpi.comnih.gov The choice of solvent can influence reaction rates and yields, with acetone and acetonitrile (B52724) being common options. mdpi.comnih.gov

Temperature is another critical parameter. The alkylation reaction is often carried out at elevated temperatures, such as reflux, to ensure a reasonable reaction rate. mdpi.com However, for some reactions, maintaining a lower temperature is necessary to prevent the formation of side products. For example, in the synthesis of some acetamide (B32628) derivatives, the reaction mixture is cooled in an ice bath during the addition of a reactive reagent like chloroacetyl chloride. jmest.org

The following table outlines the influence of different reagents and conditions on the synthesis of phenoxyacetic acid and its derivatives.

Table 2: Influence of Reagents and Conditions

| Parameter | Options | Influence |

|---|---|---|

| Base | NaOH, K2CO3 | Deprotonates the phenol, initiating the reaction. mdpi.comnih.gov |

| Solvent | Acetone, Acetonitrile, Water | Affects solubility of reactants and reaction rate. mdpi.comnih.govnih.gov |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction and can influence product distribution. mdpi.comjmest.org |

| Catalyst | KI | Can accelerate the alkylation step. mdpi.com |

Advanced Synthetic Methodologies for Derivatives and Analogs

Modern synthetic chemistry offers advanced techniques for the efficient preparation of derivatives and analogs of this compound, enabling the exploration of new chemical space and the development of compounds with enhanced properties.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ajrconline.org This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner products. ajrconline.orgnih.gov The synthesis of various acetamide and thiazole (B1198619) derivatives has been successfully achieved using microwave irradiation, highlighting its potential for the preparation of this compound analogs. jmest.orgnih.govnih.gov For example, the synthesis of certain 2-azetidinone derivatives was accomplished in 4-6 minutes under microwave irradiation, compared to 6-8 hours using conventional heating. researchgate.net

Ultrasound-assisted synthesis is another green chemistry approach that can enhance reaction rates and yields. While specific examples for this compound are not prevalent, the general principles of sonochemistry suggest its applicability in promoting reactions involving this scaffold.

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, selectivity, and pharmacokinetic profiles. In the context of this compound, this strategy could be employed to link it with other molecular fragments known to possess desirable biological activities. For instance, hybridization of a phenoxyacetic acid moiety with other scaffolds has been explored in the design of new anti-inflammatory agents. nih.gov This approach allows for the development of multi-target compounds that may offer therapeutic advantages over single-target agents. mdpi.com

Design and Synthesis of Novel Analogs and Derivatives

The design and synthesis of novel analogs and derivatives of this compound are driven by the search for compounds with improved or novel biological activities. This process often involves modifying the core structure by introducing different substituents or by altering the linking moieties.

For example, the synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors has been reported. nih.gov This work involved the design and synthesis of a series of new compounds and their evaluation for anti-inflammatory activity. Similarly, new derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been synthesized and investigated for their potential as anti-inflammatory agents. mdpi.com The synthesis of these analogs often follows established chemical principles, but with modifications to accommodate the new structural features. For instance, the reaction of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide with various aromatic amines has been used to create a library of new thiourea (B124793) derivatives. mdpi.com

The design of these new molecules is often guided by computational methods, such as molecular docking, to predict their interaction with biological targets. nih.govmdpi.com This rational design approach helps to prioritize synthetic targets and increases the likelihood of discovering compounds with the desired properties.

Phenoxyacetic Acid Core Modifications

The phenoxyacetic acid core is fundamental to the structure of this compound. Its synthesis generally follows the Williamson ether synthesis, a well-established method where a phenolate reacts with a haloacetic acid or its ester. nih.gov In the context of this compound, the starting material is 2-acetamidophenol, which is deprotonated to form a phenoxide ion that subsequently reacts with an acetate source like ethyl bromoacetate. mdpi.com

Modifications to this core structure primarily involve substitutions on the phenyl ring. These substitutions can be introduced either on the starting phenol before the ether synthesis or on the fully formed phenoxyacetic acid derivative, provided the existing functional groups are compatible with the reaction conditions.

For instance, research into related phenoxyacetic acid derivatives has shown that various substituents can be incorporated into the phenyl ring to modulate the compound's electronic and steric properties. A common strategy involves starting with a substituted phenol. For example, the synthesis of phenoxyacetic acids bearing formyl groups has been reported, where a formyl-substituted phenol is reacted with ethyl bromoacetate, followed by hydrolysis of the ester. mdpi.com Similarly, other research has demonstrated the synthesis of phenoxyacetic acids with nitro and chloro groups on the aromatic ring. mdpi.com

Table 1: Examples of Reagents for Phenoxyacetic Acid Core Modification

| Modification Target | Reagent/Method | Resulting Moiety | Reference |

| Phenyl Ring Substitution | Use of substituted phenols (e.g., 4-chloro-2-nitrophenol) in Williamson ether synthesis | Introduction of chloro, nitro, or other groups onto the aromatic core | mdpi.com |

| Carboxylic Acid Esterification | Reaction with an alcohol (e.g., ethanol) under acidic conditions | Ethyl phenoxyacetate | mdpi.com |

| Carboxylic Acid Hydrolysis | Treatment with aqueous base (e.g., NaOH) followed by acidification | Phenoxyacetic acid | mdpi.com |

| Phenyl Ring Functionalization | Introduction of a formyl group onto the phenol starting material | Formyl-phenoxyacetic acid derivative | mdpi.com |

These modifications are crucial in fine-tuning the molecule for specific applications, such as in the development of selective enzyme inhibitors, where interactions with the target protein are highly dependent on the substitution pattern of the aromatic ring. mdpi.com

Acetamido Moiety Variations and Substituent Effects

The acetamido group (-NHCOCH₃) at the ortho position of the phenoxy ring offers another key site for chemical modification. Variations at this position can significantly impact the compound's physicochemical properties, including hydrogen bonding capabilities, solubility, and steric profile.

A primary strategy for modifying the acetamido group involves its hydrolysis to the corresponding primary amine, 2-(2-aminophenoxy)acetic acid. This amine then serves as a versatile intermediate for a wide range of N-substitution reactions.

Research on related structures demonstrates several pathways for this type of modification:

N-Alkylation: The amine can be alkylated to introduce various alkyl or aryl groups.

Amide Formation: The amine can be acylated by reacting it with different acid chlorides or anhydrides to form a variety of new amide derivatives. For example, phenoxyacetic acids have been functionalized with chloroacetamidic moieties. researchgate.net

Schiff Base Formation: The amino group can be condensed with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. benthamdirect.com

One study detailed the synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids, where the acetyl group of the acetamido moiety is replaced with a more complex cyclic lactam structure. researchgate.net This demonstrates a significant structural variation achievable from the core amine intermediate. Another approach involves coupling phenoxyacetic acids with other molecules containing an amino group, such as paracetamol, to create hybrid amide derivatives. researchgate.net

Structural Elaboration for Target-Oriented Synthesis

Building upon the core structure of this compound is a key strategy in target-oriented synthesis (TOS), particularly in drug discovery and chemical biology. TOS aims to create complex molecules designed to interact with specific biological targets. nih.gov

The functional handles of this compound—the carboxylic acid, the aromatic ring, and the acetamido group—provide multiple points for structural elaboration.

Carboxylic Acid Derivatization: The carboxylic acid is readily converted into esters, amides, or hydrazides. For example, phenoxyacetic acids have been reacted with various hydrazides to form hydrazones, a class of compounds investigated for their biological activities. mdpi.complos.org In one reported synthesis, a substituted phenoxyacetic acid was condensed with a primary amine intermediate in the presence of a coupling agent like propylphosphonic anhydride (B1165640) (T3P) to yield a complex amide. mdpi.com

Coupling Reactions: The aromatic ring can be functionalized with groups (e.g., halides) that permit cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach other aryl or alkyl fragments. This strategy allows for the construction of bi-aryl systems or other complex scaffolds.

Diversity-Oriented Synthesis (DOS): The principles of DOS can be applied, using a core scaffold like this compound to generate a library of structurally diverse molecules. nih.gov By systematically modifying different parts of the molecule, chemists can explore a larger chemical space to identify compounds with desired properties. For instance, starting from ortho-amino acetophenones, which are structurally related to the precursor of the title compound, researchers have synthesized a wide range of analogs of natural products, including flavones and quinolones. nih.gov

Table 2: Strategies for Structural Elaboration

| Elaboration Site | Reaction Type | Product Class | Potential Application | Reference |

| Carboxylic Acid | Condensation with hydrazides | Hydrazones | Selective COX-2 Inhibitors | mdpi.com |

| Carboxylic Acid | Amide coupling (e.g., with T3P) | Complex Amides | Multi-target drug candidates | mdpi.com |

| Acetamido Nitrogen (via amine) | Acylation | Substituted Amides | Modulating biological activity | researchgate.net |

| Aromatic Ring | Electrophilic Substitution / Cross-Coupling | Substituted Aromatics / Bi-aryls | Fine-tuning target binding | nih.gov |

This target-oriented approach enables the rational design of molecules where the phenoxyacetic acid core serves as a scaffold to position functional groups in three-dimensional space for optimal interaction with a biological receptor.

Purification and Isolation Methodologies for Research Grade Compounds

Obtaining this compound and its derivatives in high purity is essential for reliable research findings. The choice of purification method depends on the physical properties of the compound (e.g., solubility, melting point) and the nature of the impurities.

Crystallization and Recrystallization: This is the most common and often most effective method for purifying solid organic compounds. illinois.edu The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at cooler temperatures. missouri.edu Upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor.

For phenoxyacetic acid derivatives, solvent systems such as a mixture of ethanol (B145695) (EtOH) and dimethylformamide (DMF) have been successfully used for recrystallization. mdpi.com In many syntheses, the final product is a carboxylic acid, which is often insoluble in acidic aqueous solutions. Therefore, a common purification step involves acidifying the reaction mixture with an acid like HCl to precipitate the crude product, which is then collected by filtration and can be further purified by recrystallization. mdpi.comresearchgate.net

Chromatography: When recrystallization is ineffective or for purifying non-crystalline materials, chromatographic techniques are employed.

Column Chromatography: This is a standard method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase.

Flash Column Chromatography: A modification of column chromatography that uses pressure to speed up the separation process, it has been used for purifying related amino acid derivatives. google.com

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be used to achieve very high levels of purity. Methods using ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry have been developed for the analysis of phenoxyacetic acids and their transformation products, indicating the suitability of liquid chromatography for separating these types of compounds. nih.gov

Filtration and Washing: Following precipitation or crystallization, the solid product is isolated by vacuum filtration. The collected solid, known as the filter cake, is then washed with a small amount of cold solvent (the same used for recrystallization) to remove any adhering mother liquor containing dissolved impurities. missouri.edu The purified solid is typically dried under vacuum or in an oven at a suitable temperature to remove residual solvent. researchgate.netmissouri.edu

The selection and combination of these techniques are critical for achieving research-grade purity, ensuring that subsequent experimental results are attributable to the compound of interest and not to contaminants.

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Techniques for Molecular Structure Confirmation

A thorough search for spectroscopic data for 2-(2-Acetamidophenoxy)acetic acid did not yield specific experimental results. Spectroscopic techniques are fundamental in confirming the molecular structure of a compound by providing insights into its atomic and molecular composition, bonding, and functional groups. The expected applications of these techniques for the target compound are described below based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Assignment

No experimental ¹H NMR or ¹³C NMR data for this compound could be located in the surveyed scientific literature.

¹H NMR Spectroscopy: This technique would be used to identify the chemical environment of the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons of the acetamido group, and the amide and carboxylic acid protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide detailed information about the connectivity of the atoms.

¹³C NMR Spectroscopy: This analysis would identify the different carbon environments. Separate signals would be expected for the carbonyl carbons of the carboxylic acid and amide groups, the aromatic carbons, the methylene carbon, and the methyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are theoretical predictions and not experimental data)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 8.0 | 110 - 150 |

| O-CH₂-COOH | ~4.7 | ~65 |

| COOH | 10 - 13 | ~170 |

| NH-CO-CH₃ | 8 - 10 | ~170 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, were not found in the reviewed literature. Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected to confirm its molecular weight of 209.20 g/mol .

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound was found in the available literature. IR spectroscopy is a key technique for identifying the functional groups present in a molecule.

Interactive Data Table: Expected Infrared Absorption Bands (Note: These are typical ranges and not experimental data for the specific compound)

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H stretch (Amide) | 3100-3500 |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=O stretch (Amide I) | 1630-1695 |

| C-O stretch (Ether) | 1000-1300 |

X-ray Crystallography for Three-Dimensional Structure Determination

A search of crystallographic databases and scientific literature did not yield any published X-ray crystal structures for this compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Similarly, in the absence of a crystal structure, the specific intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amide groups, and potential π-π stacking of the aromatic rings, which govern the packing of the molecules in the crystal lattice, cannot be described.

Supramolecular Assembly and Crystal Engineering Principles

The solid-state architecture of this compound is governed by the principles of supramolecular chemistry and crystal engineering, where non-covalent interactions dictate the precise three-dimensional arrangement of molecules. The molecular structure contains multiple functional groups capable of forming strong and directional hydrogen bonds: a carboxylic acid group (-COOH) and a secondary amide group (-NH-C=O). These groups act as reliable hydrogen bond donors and acceptors, making them key players in the formation of a stable crystal lattice.

The most prominent interaction expected in the crystal structure of this compound is the formation of a robust centrosymmetric dimer via hydrogen bonds between the carboxylic acid moieties of two separate molecules. This is a highly predictable and stable supramolecular synthon commonly observed in the crystal structures of carboxylic acids. researchgate.net In this arrangement, the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic R²₂(8) ring motif.

| Interaction Type | Donor | Acceptor | Resulting Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | Centrosymmetric Dimer (R²₂(8) motif) |

| Hydrogen Bond | Amide N-H | Amide C=O | Chains or Sheets |

| Hydrogen Bond | Amide N-H | Carboxylic Acid C=O | Inter-dimer linkages |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl/Ether Oxygen | Lattice Stabilization |

Chromatographic and Other Advanced Analytical Methods for Purity and Identity Assessment

The assessment of purity and confirmation of identity for this compound rely on advanced analytical techniques, with chromatography being the cornerstone method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly well-suited for the analysis of phenoxyacetic acid derivatives due to their polarity and UV-active nature. nih.gov

A typical RP-HPLC method for this compound involves a C18 stationary phase, which separates components based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com For acidic compounds like this compound, the pH of the mobile phase is often acidified to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. shimadzu.com This is commonly achieved by adding small amounts of acids like acetic acid, formic acid, or phosphoric acid to the aqueous portion of the mobile phase. nih.govepa.gov Gradient elution, where the proportion of the organic solvent is gradually increased, is frequently employed to ensure the efficient separation of the main compound from any potential impurities or degradation products. nih.gov

Detection is typically performed using a UV-Vis spectrophotometer, as the phenyl ring in the molecule allows for strong absorbance in the UV region, usually around 220-280 nm. nih.gov For higher specificity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS), which provides molecular weight information and fragmentation patterns, thus offering unambiguous identification of the compound and its impurities.

Other analytical methods for identity confirmation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure and Infrared (IR) spectroscopy to identify the characteristic functional groups (e.g., C=O, N-H, O-H stretches).

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Column Temperature | 25-35 °C |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, electronic charge distribution, and orbital energies, which are crucial for assessing reactivity.

Studies on the parent structure, phenoxyacetic acid, and its chlorinated derivatives have utilized DFT methods like B3LYP with a 6-311++G(d,p) basis set to model molecular conformations and electronic properties. nih.gov Such analyses determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The gap between these two orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. nih.gov

For 2-(2-Acetamidophenoxy)acetic acid, these calculations would reveal how the acetamido and acetic acid functional groups modify the electronic landscape of the phenoxy core. The distribution of electronic charge, calculated through methods like Natural Bond Orbital (NBO) analysis, can identify reactive sites, such as regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative Quantum Chemical Properties for Phenoxyacetic Acid Derivatives (Illustrative) This table illustrates the type of data generated from DFT calculations for related compounds, as specific data for this compound is not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Methodology |

|---|---|---|---|---|

| Phenoxyacetic acid | -6.8 | -0.5 | 6.3 | DFT/B3LYP |

| 4-Chlorophenoxyacetic acid | -7.0 | -0.8 | 6.2 | DFT/B3LYP |

| 2,4-Dichlorophenoxyacetic acid | -7.2 | -1.1 | 6.1 | DFT/B3LYP |

Molecular Docking Studies for Receptor-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein or enzyme. This method is crucial for drug discovery and for understanding potential mechanisms of action. The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and scoring the interaction, usually in terms of binding energy.

While specific docking studies for this compound are not prominent, research on structurally similar molecules provides a blueprint for how it might be analyzed. For instance, derivatives of phenoxyacetic acid have been investigated as potential inhibitors of enzymes like cyclooxygenase (COX). nih.govnih.gov Docking studies of these derivatives into the active sites of COX-1 and COX-2 have been performed to predict their binding affinity and selectivity. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. nih.gov For example, the carboxylic acid group is often a key pharmacophore, forming critical hydrogen bonds with residues like Arginine and Tyrosine within the COX active site.

Table 2: Example Molecular Docking Scores of Related Compounds Against COX-2 This table is illustrative and based on typical results reported in studies of various COX inhibitors. Scores are in kcal/mol.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Celecoxib (Reference) | COX-2 | -11.28 | Arg513, His90, Val523 |

| Thiazole (B1198619) Carboxamide Derivative | COX-2 | -6.58 | Arg120, Tyr355, Ser353 |

| LQFM-102 (Celecoxib-Paracetamol Hybrid) | COX-2 | -9.8 | Arg120, Tyr385, Ser530 |

Molecular Dynamics Simulations in Conformational and Binding Dynamics Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-receptor complex and analyze conformational changes.

In the context of this compound, an MD simulation would typically start with the best-docked pose of the molecule within a target protein's active site, solvated in a water box with ions to mimic physiological conditions. The simulation, often run for nanoseconds, reveals how the ligand and protein adapt to each other. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to evaluate the stability of the complex. A stable complex is indicated by a low and non-fluctuating RMSD value over the course of the simulation.

Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. Studies on related enzyme inhibitors often use MD simulations to confirm that the ligand remains stably bound in the active site and to understand the role of water molecules in mediating interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity, such as inhibitory concentration (IC50).

To develop a QSAR model for a series of phenoxyacetic acid derivatives, including this compound, one would first need experimental activity data for all compounds. Next, a wide range of molecular descriptors would be calculated, including:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).

Topological descriptors: Connectivity indices that describe how atoms are connected.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds based on their descriptors. Successful QSAR models can guide the design of more potent analogues by indicating which structural features are most important for activity.

In Silico Prediction of Biological Activity and Potential Toxicity Profiles

Beyond predicting efficacy against specific targets, computational tools can forecast a compound's broader biological and toxicological profile. This in silico assessment is a critical step in early-stage drug development, helping to identify potential liabilities before committing to expensive experimental testing.

Various freely available and commercial software platforms use models built from large datasets of experimental results to predict properties such as:

ADME Properties: Absorption, Distribution, Metabolism, and Excretion. This includes predictions for oral bioavailability, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes.

Toxicity Endpoints: Predictions for mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity.

These predictive models can screen compounds like this compound for potential risks. For example, a prediction might indicate whether the compound is likely to be a substrate for liver enzymes or if it contains structural alerts—specific chemical motifs known to be associated with toxicity.

Biological Activity and Pharmacological Research

Research into 2-(2-Acetamidophenoxy)acetic acid and its derivatives has primarily focused on their potential as therapeutic agents. Phenoxy acetic acid derivatives, in general, are known to possess a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov

Anti-Inflammatory Activity Studies

The anti-inflammatory potential of compounds related to this compound has been a significant area of investigation. The core structure, phenoxy acetic acid, is recognized for its association with various biological activities, including anti-inflammatory action. nih.gov

In vitro and in vivo studies are crucial for determining the anti-inflammatory efficacy of a compound. For instance, derivatives of phenoxy acetic acid have been evaluated for their ability to inhibit protein denaturation, a marker of inflammation. readersinsight.net In one study, a related acetamide (B32628) derivative, N-(2-Hydroxyphenyl) Acetamide, demonstrated significant inhibition of protein denaturation at concentrations of 100 and 300 µg/ml. readersinsight.net

In vivo models, such as the carrageenan-induced rat paw edema test, are commonly used to assess anti-inflammatory activity. nih.gov In this model, the administration of a test compound is evaluated for its ability to reduce swelling. For example, amide derivatives of indomethacin (B1671933) have shown anti-inflammatory activity after oral administration in this model. nih.gov Another study on N-(2-Hydroxyphenyl) Acetamide using the formalin-induced paw edema method also revealed significant inhibition of paw edema. readersinsight.net

A key mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov There are two main isoforms, COX-1 and COX-2. COX-2 is primarily induced at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research has focused on designing and synthesizing phenoxy acetic acid derivatives as selective COX-2 inhibitors. mdpi.com The modification of the carboxylate group of arylacetic acids, a class to which this compound belongs, through amidation or esterification has been shown to generate potent and highly selective COX-2 inhibitors. nih.gov Molecular modeling studies are often employed to understand the interactions between these compounds and the COX-2 enzyme's active site. mdpi.com For example, certain hydrazone derivatives of phenoxyacetic acid have exhibited significant COX-2 inhibition with low IC50 values. mdpi.com

Beyond COX inhibition, the anti-inflammatory activity of a compound can also be attributed to its ability to modulate other inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) are key pro-inflammatory cytokines. Studies have shown that potent phenoxy acetic acid derivatives can significantly lower the levels of TNF-α and PGE2. mdpi.com For instance, certain compounds were found to reduce TNF-α by over 60% and PGE2 by over 57%. mdpi.com

Antimicrobial Activity Investigations

The core structure of this compound, which contains an acetic acid moiety, suggests potential antimicrobial properties. Acetic acid itself has a long history of use as a disinfectant and antiseptic agent. nih.gov

The antibacterial activity of acetic acid and its derivatives has been tested against a range of pathogenic bacteria. Acetic acid has demonstrated bactericidal effects against common wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Studies have shown that even low concentrations of acetic acid can be effective. nih.govnih.gov

Research on a related compound, 2-(2-hydroxy phenylimino) acetic acid, investigated its ability to inhibit the growth of various pathogenic bacteria. researchgate.netslideshare.net At a concentration of 70 mM, this compound was found to almost completely inhibit the growth of E. coli, Staphylococcus aureus, and Streptococcus agalactiae. researchgate.netslideshare.net However, it did not show inhibitory effects against Proteus mirabilis, Streptococcus mutans, Klebsiella pneumoniae, or Streptococcus pneumoniae at the same concentration. researchgate.net

Table 1: Antibacterial Activity of a Related Compound (2-(2-hydroxy phenylimino) acetic acid)

| Bacterial Strain | Inhibition at 70 mM |

| E. coli | Nearly Complete |

| Staphylococcus aureus | Nearly Complete |

| Streptococcus agalactiae | Nearly Complete |

| Proteus mirabilis | No Inhibition |

| Streptococcus mutans | No Inhibition |

| Klebsiella pneumoniae | No Inhibition |

| Streptococcus pneumoniae | No Inhibition |

Data sourced from studies on 2-(2-hydroxy phenylimino) acetic acid. researchgate.netslideshare.net

While the primary focus of antimicrobial research on acetic acid derivatives has been on their antibacterial properties, the broader class of phenoxy acetic acid derivatives has been associated with fungicidal activity. nih.gov However, specific studies detailing the antifungal efficacy and mechanisms of this compound itself are not extensively available in the reviewed literature. The mechanism of action for the antibacterial effects of acetic acid is believed to involve the penetration of the undissociated acid into the bacterial cell wall, leading to a disruption of the cell's normal physiology. researchgate.net

Antimicrobial Activity Investigations

Antitubercular Potential and Mycobacterial Inhibition

The search for novel antitubercular agents is a critical area of research in medicinal chemistry. The investigation into various chemical scaffolds has been extensive, aiming to identify compounds that can effectively inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species. apub.krapub.krnih.govnih.gov Some research has focused on derivatives of phenoxyacetic acid and related structures for their potential antimicrobial activities. mdpi.com However, a thorough review of the scientific literature reveals a lack of specific studies investigating the antitubercular potential or mycobacterial inhibition properties of this compound. While related compounds may show activity, no direct data on this specific molecule's efficacy against mycobacteria has been reported.

Antidiabetic Research and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The management of type 2 diabetes mellitus often involves targeting the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.govnih.gov Thiazolidinediones are a well-known class of drugs that act as PPARγ agonists. nih.gov Research into new PPARγ modulators aims to find compounds with improved efficacy and safety profiles. researchgate.net Despite the extensive research in this field, there are no specific studies in the available scientific literature that evaluate this compound as a modulator of PPARγ.

Free Fatty Acid Receptor 1 (FFA1) Agonism Studies

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is another promising target for the treatment of type 2 diabetes. It is involved in stimulating glucose-dependent insulin (B600854) secretion. nih.govnih.gov The development of FFA1 agonists is an active area of research. However, there is currently no published research that has specifically studied the activity of this compound as an agonist for Free Fatty Acid Receptor 1.

Impact on Glucose Metabolism and Related Pathways

The regulation of glucose metabolism is a complex process involving multiple pathways. Acetic acid, in the form of vinegar, has been studied for its effects on glucose uptake and metabolism. nih.govnih.govresearchgate.net These studies suggest that acetic acid can influence blood glucose levels, potentially through mechanisms such as increased glucose uptake and the modulation of certain transcription factors. nih.govnih.govresearchgate.net While this compound contains an acetic acid moiety, there is no direct research available that has investigated its specific impact on glucose metabolism or related pathways.

Enzyme Inhibition Studies Beyond Cyclooxygenases

While some phenoxyacetic acid derivatives have been investigated as cyclooxygenase (COX) inhibitors, the inhibitory activity of this compound on other enzymes is not well-documented. mdpi.com

Aldose Reductase (hALR2) and Aldehyde Reductase (hALR1) Inhibition

Aldose reductase (hALR2) and aldehyde reductase (hALR1) are enzymes implicated in diabetic complications, making them important targets for drug development. nih.govnih.govnih.gov A variety of structurally diverse compounds, including some with acetic acid functionalities, have been evaluated as inhibitors of these enzymes. nih.govnih.gov These studies have identified potent and selective inhibitors. nih.gov However, there is no specific research that has reported on the inhibitory activity of this compound against either aldose reductase (hALR2) or aldehyde reductase (hALR1).

Anticancer Activity Studies and Mechanisms of Action

There is currently a lack of specific studies evaluating the potential anticancer activity and underlying mechanisms of action for this compound. Research into related compounds, such as certain arylbenzoxazole acetic acid derivatives, has shown some cytotoxic activity against cancer cell lines. However, these studies focus on more complex molecules that incorporate a phenoxyacetic acid moiety as part of a larger structure, and the direct contribution of the this compound structure alone has not been elucidated. Therefore, no data is available to suggest that this compound is an active anticancer agent.

Other Investigated Biological Activities (e.g., Antioxidant, Anticonvulsant, Antihypertensive)

Similarly, there is a notable absence of published research specifically investigating the antioxidant, anticonvulsant, or antihypertensive activities of this compound. While derivatives of phenoxyacetic acid have been explored for a range of pharmacological effects, including anti-inflammatory properties, this research does not isolate the biological effects of the parent compound . Without dedicated screening and evaluation, any potential for this compound to exhibit these other biological activities remains purely speculative.

Structure Activity Relationship Sar and Pharmacophore Analysis

Correlating Structural Features with Observed Biological Potency

Structure-activity relationship studies on analogs of 2-(2-acetamidophenoxy)acetic acid have revealed key insights into the molecular determinants of their biological effects. Research on related phenoxyacetic acid derivatives has demonstrated that the nature and position of substituents on the phenyl ring, as well as modifications to the acetamido and acetic acid moieties, play a crucial role in their activity.

For instance, in the context of anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, the substitution pattern on the phenoxy ring is a critical factor. Studies on a series of phenoxyacetic acid derivatives have shown that specific substitutions can confer high potency and selectivity for COX-2. For example, the introduction of a sulfonamide or a methylsulfonyl group on a second phenyl ring attached to the core structure is a common strategy to enhance COX-2 selectivity, a desirable feature for anti-inflammatory drugs.

The acetic acid functional group is another critical component. Its acidic nature is often essential for anchoring the molecule to the active site of target enzymes. Esterification or amidation of this carboxylic acid group generally leads to a significant decrease or complete loss of activity, highlighting its importance in receptor binding.

Table 1: Biological Potency of Selected Phenoxyacetic Acid Analogs

Identification of Key Pharmacophoric Elements for Receptor Binding

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric elements can be identified based on SAR studies of its analogs.

A general pharmacophore model for this class of compounds typically includes:

A Hydrogen Bond Acceptor/Donor: The carboxylic acid moiety is a crucial pharmacophoric feature, acting as a hydrogen bond donor and acceptor. This allows it to form strong interactions with key amino acid residues in the active site of target proteins, such as the arginine and tyrosine residues in the active site of COX enzymes.

An Aromatic Ring: The phenoxy ring serves as a hydrophobic core that can engage in van der Waals and pi-pi stacking interactions with hydrophobic pockets within the receptor.

A Hydrogen Bond Donor/Acceptor Group: The acetamido group provides additional hydrogen bonding capabilities, further anchoring the ligand in the binding site. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

Substituent Vector Points: The positions on the aromatic ring where substituents can be placed to enhance potency and/or selectivity are also considered part of the pharmacophore. These vector points indicate regions where steric bulk, hydrophobicity, or electronic properties can be modulated for optimal activity.

Table 2: Key Pharmacophoric Features of Phenoxyacetic Acid Derivatives

Strategies for Bioactivity Optimization through Structural Modification

The insights gained from SAR and pharmacophore analysis pave the way for rational drug design and the optimization of bioactivity. Several strategies can be employed to enhance the therapeutic potential of compounds based on the this compound scaffold.

One common approach is substituent modification on the phenyl ring. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence its interaction with the target. For example, in the development of selective COX-2 inhibitors, the addition of a p-sulfonamide or a similar group to a second aromatic ring is a well-established strategy to achieve high selectivity.

Bioisosteric replacement is another powerful tool for optimization. This involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the carboxylic acid could be replaced with a tetrazole group, which is a common bioisostere for carboxylic acids in medicinal chemistry.

Conformational constraint is a strategy used to lock the molecule into its bioactive conformation. This can be achieved by introducing cyclic structures or rigid linkers. By reducing the conformational flexibility of the molecule, the entropic penalty of binding is minimized, which can lead to a significant increase in affinity for the target.

Finally, scaffold hopping involves replacing the central phenoxyacetic acid core with a different chemical scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel classes of compounds with improved properties.

Table 3: Strategies for Bioactivity Optimization

Advanced Research Directions and Applications

Prodrug Design and Bioprecursor Strategies for Enhanced Efficacy

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, low permeability, and rapid metabolism. nih.gov For 2-(2-Acetamidophenoxy)acetic acid, the carboxylic acid group presents a prime target for prodrug modification. Esterification of this group can mask the polarity of the carboxylic acid, potentially enhancing its lipophilicity and ability to cross biological membranes. scirp.org

The synthesis of ester prodrugs of carboxylic acid-containing drugs is a common and effective approach. nih.govnih.gov For instance, simple alkyl esters or more complex ester conjugates could be synthesized from this compound. These ester prodrugs would be designed to be stable at physiological pH but susceptible to hydrolysis by esterase enzymes in the body, releasing the active parent drug. nih.gov The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol moiety used for esterification. mdpi.com While specific studies on ester prodrugs of this compound are not extensively reported in the available literature, the principles of prodrug design for similar carboxylic acids are well-documented. nih.gov

Table 1: Potential Ester Prodrug Strategies for this compound

| Prodrug Type | Potential Advantage | Activation Mechanism |

| Alkyl Esters | Increased lipophilicity, improved membrane permeability. | Enzymatic hydrolysis by esterases. |

| Amino Acid Esters | Enhanced solubility and potential for targeted transport via amino acid transporters. | Enzymatic hydrolysis by esterases and peptidases. |

| Glycoside Esters | Increased aqueous solubility. | Enzymatic hydrolysis by glycosidases. |

Development of Hybrid Molecules and Conjugates

The concept of hybrid molecules involves covalently linking two or more pharmacophores to create a single molecule with a multi-target profile or improved therapeutic properties. Given the structural features of this compound, it can serve as a scaffold for the development of such hybrids.

One promising approach is the synthesis of peptide-drug conjugates (PDCs). nih.govjohnshopkins.edu By forming an amide bond between the carboxylic acid group of this compound and the N-terminus of a peptide, a PDC can be created. nih.gov The peptide portion can be designed to target specific receptors or transporters, thereby directing the drug to the desired site of action and potentially reducing off-target effects. nih.govjohnshopkins.edu The linker between the peptide and the drug is a critical component of the PDC design, as it must be stable in circulation but cleavable at the target site to release the active drug. nih.gov

While the synthesis of PDCs involving this compound has not been specifically detailed in the reviewed literature, the general methodologies for peptide conjugation are well-established and could be applied to this molecule. nih.gov

Exploration of Potential Applications in Materials Science (e.g., Polymers, Coatings)

The application of phenoxyacetic acid derivatives in materials science is an emerging area of research. The carboxylic acid functionality of this compound allows for its incorporation into polymeric structures through esterification or amidation reactions. This could lead to the development of functional polymers with unique properties. For example, polymers containing this moiety might exhibit specific binding properties or be responsive to certain stimuli.

A recent study demonstrated the use of a hydroxyl and amino modified azo-linked porous polymer for the efficient enrichment of phenoxyacetic acid herbicides from environmental samples. chemicalbook.com This suggests that polymers designed to interact with the phenoxyacetic acid structure could have applications in environmental remediation or sensing.

Further research could explore the polymerization of monomers derived from this compound or its use as an additive or cross-linking agent in the formulation of coatings. The properties of such materials would depend on the specific polymer architecture and the role of the this compound moiety within the material. However, at present, there is a notable lack of specific research on the integration of this compound into polymers and coatings.

Investigation of Agrochemical Applications (e.g., Herbicides, Fungicides)

Phenoxyacetic acids are a well-known class of synthetic auxin herbicides. wikipedia.orgresearchgate.net These compounds mimic the action of the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds. nih.gov this compound, as a member of this family, is recognized for its potential herbicidal activity. johnshopkins.edu

In addition to herbicidal activity, some phenoxyacetic acid derivatives have been investigated for their fungicidal properties. researchgate.netjetir.org Acetic acid itself has been shown to inhibit the growth of various plant pathogenic fungi. nih.govccsenet.org Therefore, it is plausible that this compound and its derivatives could also exhibit antifungal activity. mdpi.com Screening of this compound against a panel of common plant pathogens would be a valuable area for future research. nih.gov

Future Prospects in Drug Discovery and Development for this compound

The scaffold of this compound holds promise for the discovery and development of new therapeutic agents. Its structural features can be systematically modified to explore a wide range of biological activities.

Exploration of Novel Therapeutic Areas and Neglected Diseases

Phenoxyacetic acid derivatives have been investigated for a variety of pharmacological activities, including anti-inflammatory, antibacterial, and anticonvulsant properties. nih.govjetir.org Recent research has focused on designing phenoxyacetic acid derivatives as selective COX-2 inhibitors for the treatment of inflammation. mdpi.commdpi.com This suggests that analogs of this compound could be explored for similar therapeutic applications.

Furthermore, the development of new drugs for neglected tropical diseases is a global health priority. In silico screening methods can be employed to predict the potential activity of this compound and its derivatives against protein targets from parasites responsible for these diseases. researchgate.netnih.gov Computational studies can help identify potential new therapeutic uses for this chemical scaffold, guiding future experimental validation. nih.govnih.govresearchgate.netplos.org

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. researchgate.netnih.gov These computational tools can be applied to the design and optimization of novel drug candidates based on the this compound scaffold.

Machine learning models, such as QSAR models, can be trained on existing data for phenoxyacetic acid derivatives to predict the biological activity of new, unsynthesized analogs. taylorfrancis.comresearchgate.net This allows for the virtual screening of large chemical libraries and the prioritization of compounds with the highest predicted potency and desired pharmacokinetic properties for synthesis and testing. mdpi.compacific.eduiapchem.org By integrating AI and ML into the drug design workflow, the time and cost associated with identifying promising new therapeutic agents can be significantly reduced. uobabylon.edu.iqnih.gov

Q & A

Q. What are the recommended storage conditions for 2-(2-Acetamidophenoxy)acetic acid to ensure long-term stability?

The compound should be stored at -20°C for long-term stability (1–2 years) or at -4°C for shorter durations (6–12 weeks). During transportation, maintain a temperature of 0°C to prevent degradation. These conditions minimize hydrolysis of the acetamide group and maintain structural integrity .

Q. Which spectroscopic methods are recommended for characterizing the purity and structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the acetamide (δ ~2.0 ppm for CH₃) and phenoxy-acetic acid moieties (δ ~4.5 ppm for OCH₂CO).

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification (C₁₀H₁₁NO₄, MW 209.20).

- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding patterns, as demonstrated in related phenoxy-acetic acid derivatives .

Q. What is the role of TEMPO in the oxidation steps during the synthesis of related acetic acid derivatives?

TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) acts as a nitroxyl radical catalyst in oxidation reactions. It facilitates the conversion of primary alcohols to carboxylic acids under mild conditions (e.g., 0–5°C) by stabilizing reactive intermediates, reducing side reactions like over-oxidation or dimerization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products and improve yield?

- Stepwise Reaction Control : Use low temperatures (0–5°C) during critical steps like bromination or oxidation to suppress unwanted side reactions .

- Catalyst Selection : Sodium bromide (NaBr) enhances regioselectivity in electrophilic substitutions, while TEMPO improves oxidation efficiency .

- Purification : Employ column chromatography or recrystallization to isolate the target compound from by-products like unreacted starting materials or dimerized species .

Q. How do electronic effects of substituents influence the regioselectivity in electrophilic substitution reactions of this compound derivatives?

- Electron-Withdrawing Groups (e.g., Br) : Increase the C–C–C bond angles at substitution sites (e.g., 121.5° for brominated derivatives), directing electrophiles to meta/para positions.

- Electron-Donating Groups (e.g., OCH₃) : Reduce angle distortion (118.2°), favoring ortho/para substitution. These effects are critical in designing derivatives for applications like drug discovery .

Q. What challenges arise in interpreting hydrogen-bonding patterns in the crystal structure of this compound derivatives?

- Centrosymmetric Dimers : The compound may form R₂²(8) hydrogen-bonded dimers via carboxyl groups, complicating the assignment of intermolecular interactions.

- Torsional Flexibility : The phenoxy-acetic acid side chain can adopt multiple conformations, leading to polymorphic variations. Use temperature-controlled crystallography (e.g., 150 K) to stabilize single-crystal forms for accurate analysis .

Q. How should researchers address contradictions in reported spectral data or physical properties (e.g., melting points) for this compound?

- Method Validation : Cross-validate results using multiple techniques (e.g., DSC for melting points, NMR for purity).

- Batch Analysis : Compare data across synthesis batches to identify inconsistencies caused by impurities or hydration states.

- Literature Benchmarking : Reference high-quality datasets from crystallography studies or pharmacopeial standards .

Q. What analytical strategies are recommended for validating the purity of this compound in complex matrices (e.g., biological samples)?

- HPLC-MS/MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) for separation, coupled with MRM (Multiple Reaction Monitoring) for quantification.

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels in the acetamide group to track degradation or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.